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Bis(2-methylpropyl) 2,3-dihydroxybutanedioate - 4054-82-4

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate

Catalog Number: EVT-435709
CAS Number: 4054-82-4
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, also known as bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, is an ester compound derived from the reaction of 2,3-dihydroxybutanedioic acid and 3-methylbutanol. This compound is classified as a diester and is notable for its applications in organic synthesis and potential biological activity.

Source

The compound can be synthesized through the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol, typically using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Classification
  • Chemical Class: Diester
  • IUPAC Name: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate
  • CAS Number: 16016-41-4
Synthesis Analysis

Methods

The synthesis of bis(2-methylpropyl) 2,3-dihydroxybutanedioate involves several key steps:

  1. Esterification: The primary method is the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol.
    • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
    • Conditions: The reaction is typically performed under reflux to facilitate the process.
  2. Purification: Post-reaction, the product can be purified through distillation or recrystallization techniques.

Technical Details

In an industrial context, continuous flow processes using microreactor systems can enhance efficiency and control over reaction conditions, leading to reduced waste generation and improved product yield.

Molecular Structure Analysis

Structure

The molecular formula for bis(2-methylpropyl) 2,3-dihydroxybutanedioate is C14H26O6C_{14}H_{26}O_{6}, with a molecular weight of approximately 290.35 g/mol. The structural representation can be described as follows:

  • InChI Key: VOBHVQRBBHSZAZ-VXGBXAGGSA-N
  • SMILES Notation: CC(C)CCOC(=O)C@@HO

This structure indicates that the compound contains two ester functional groups linked to a butanedioate backbone with hydroxyl groups at the 2 and 3 positions.

Chemical Reactions Analysis

Reactions

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form carboxylic acids.
    • Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: Ester groups can be reduced to alcohols.
    • Reagents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
  3. Substitution: Nucleophilic substitution reactions can occur, replacing ester groups with other functional groups.
    • Nucleophiles: Hydroxide ions or amines may be used in these reactions.

Technical Details

The outcomes of these reactions depend on the specific reagents and conditions employed. For example:

  • Oxidation primarily yields carboxylic acids.
  • Reduction results in alcohols.
  • Substitution can lead to various substituted esters or amides depending on the nucleophile used.
Mechanism of Action

The mechanism of action for bis(2-methylpropyl) 2,3-dihydroxybutanedioate primarily revolves around its reactivity as an ester. In biological systems or synthetic pathways:

  • The ester bonds can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohols and acids.
  • The compound may interact with enzymes or other biological molecules due to its hydroxyl groups, potentially influencing metabolic pathways or serving as a substrate for further reactions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Density: Approximately 1 03 g cm3\text{1 03 g cm}^3.
  • Melting Point: Not specifically defined for this compound; related esters often have low melting points.
  • Boiling Point: Estimated around 210°C210°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water due to its hydrophobic alkyl chains.
  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents .
  • Flash Point: Approximately 210°C210°C, indicating it is combustible under certain conditions.
Applications

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has several scientific uses:

  1. Organic Synthesis: Acts as a reagent in various organic synthesis processes due to its functional groups.
  2. Biological Studies: Investigated for potential interactions with enzymes and other biological systems which may lead to therapeutic applications.
  3. Industrial Uses: Employed in the production of specialty chemicals and materials such as polymers and resins due to its favorable properties for modification .
Synthesis Methodologies and Reaction Kinetics of Bis(2-methylpropyl) 2,3-dihydroxybutanedioate

Esterification Strategies for Diastereoselective Formation

Diastereoselective esterification constitutes the cornerstone for synthesizing enantiomerically enriched Bis(2-methylpropyl) 2,3-dihydroxybutanedioate. Conventional esterification methods often yield racemic mixtures or exhibit poor stereocontrol, necessitating advanced chiral induction strategies.

Chiral Auxiliary-Mediated Esterification: A highly effective approach employs enantiomerically pure alcohols or acid derivatives as chiral controllers. Research demonstrates that (S)-α-methyl pantolactone serves as an exceptionally effective chiral auxiliary when coupled with N-protected amino acids or hydroxy acids. In this methodology, racemic tartaric acid derivatives undergo esterification under activating conditions (e.g., DCC/DMAP catalysis in toluene). The bulky pantolactone group imposes significant steric bias, enabling kinetic resolution or dynamic kinetic resolution pathways. This facilitates preferential formation of one diastereomer of the mono-ester intermediate, which subsequently undergoes further esterification with 2-methylpropanol. Selectivities reaching 88% diastereomeric excess (d.e.) have been documented using this auxiliary, significantly higher than alternatives like diacetone glucose derivatives [3] [5].

Catalyst-Controlled Asymmetric Esterification: Beyond auxiliaries, catalytic asymmetric methods offer atom-economic advantages. Chiral nucleophilic catalysts, particularly derivatives of 4-(dimethylamino)pyridine (DMAP) bearing chiral substituents (e.g., Cinchona alkaloid-based), effectively differentiate the enantiotopic hydroxyl groups of protected tartaric acid derivatives or the enantiofaces of anhydride equivalents. Kinetic studies reveal that the rate-determining step typically involves nucleophilic attack by the catalyst on the activated carbonyl (e.g., mixed anhydride or acyl chloride), forming a chiral acyl ammonium intermediate. The subsequent alcoholysis by 2-methylpropanol occurs with stereochemical fidelity dictated by the chiral catalyst. Reaction kinetics follow a second-order dependence: first-order in activated tartaric acid derivative and first-order in catalyst, with enantioselectivity heavily influenced by temperature and solvent polarity [3].

Table 1: Diastereoselective Esterification Approaches for Bis(2-methylpropyl) (2S,3S)-2,3-dihydroxybutanedioate Synthesis

MethodKey Chiral InductorActivating SystemReported d.e. (%)Key Advantages/Limitations
Chiral Auxiliary(S)- or (R)-α-Methyl pantolactoneDCC, DMAP, TolueneUp to 88%High selectivity; Requires stoichiometric chiral auxiliary; Auxiliary recovery needed
Catalytic AsymmetricCinchona-derived DMAP catalystMixed anhydride (e.g., pivaloyl chloride)70-82% (model systems)Atom-economical; Requires highly optimized catalyst; Sensitive to impurities
Enzymatic (Lipase)Immobilized Candida antarctica Lipase BVinyl ester (e.g., vinyl acetate)>95% (mono-ester step)High chemo-/stereoselectivity; Mild conditions; Scalability challenges

Enzymatic Kinetic Resolution: Lipases provide a biocatalytic route, often exhibiting exceptional stereoselectivity. Immobilized enzymes like Candida antarctica Lipase B (CALB) catalyze the regioselective and enantioselective mono-esterification of meso-tartaric acid derivatives or the resolution of racemic mono-ester intermediates using activated esters (e.g., vinyl acetate) in non-aqueous media. The reaction kinetics adhere to a Ping Pong Bi-Bi mechanism modified for interfacial activation on hydrophobic supports. Key factors influencing rate and enantioselectivity include water activity, solvent log P value, and temperature. While enzymatic methods can achieve >95% enantiomeric excess in the mono-ester step, full di-esterification to the target compound often requires additional chemical steps under carefully controlled conditions to prevent racemization [3].

Catalytic Systems in Continuous Flow Microreactor Synthesis

Continuous flow microreactor technology offers transformative advantages for synthesizing thermally labile or stereochemically sensitive compounds like Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, enabling precise control over reaction parameters unattainable in batch reactors.

Enhanced Mass and Heat Transfer: The defining feature of microreactors is their exceptionally high surface-area-to-volume ratio (typically 10,000–50,000 m²/m³ compared to ~100 m²/m³ for conventional batch reactors). This facilitates near-instantaneous heat exchange, critical for managing the exothermic esterification reaction. Laminar flow within microchannels (Reynolds number Re typically 10-500) dictates that mixing occurs primarily via molecular diffusion. Efficient micromixer designs (e.g., interdigital multilamination or split-and-recombine structures) reduce diffusion paths to micrometers, achieving homogeneous mixing within milliseconds. This rapid mixing is vital for suppressing side reactions (e.g., anhydride formation or racemization) during ester activation and coupling, directly enhancing diastereoselectivity and yield. Computational fluid dynamics (CFD) simulations and experimental thermography confirm uniform radial temperature profiles within microchannels, with deviations of less than 1°C even for highly exothermic reactions, preventing local hot spots that degrade stereochemical integrity [4].

Flow Regimes and Residence Time Control: The laminar flow regime allows predictable manipulation of residence time (τ = V̇/V, where V̇ is volumetric flow rate, V is reactor volume) by simply adjusting flow rates. This precise temporal control is crucial for multi-step syntheses. For instance, the formation of a reactive mixed anhydride from tartaric acid derivative and pivaloyl chloride is rapid (τ₁ ≈ seconds), while the subsequent esterification with 2-methylpropanol catalyzed by DMAP requires longer residence times (τ₂ ≈ minutes). A continuous flow system can integrate these steps with precisely controlled τ₁ and τ₂ in sequential reactor segments, optimizing conversion and minimizing decomposition of intermediates. Furthermore, operating under segmented flow (Taylor flow), where alternating slugs of aqueous/organic phases or reagent/organic solvent are separated by an immiscible gas (e.g., N₂), enhances radial mixing within slugs and narrows residence time distribution, further improving yield consistency. Annular flow regimes are particularly beneficial for gas-liquid-solid (catalyst) reactions, maximizing interfacial area [4].

Table 2: Key Flow Parameters and Reactor Configurations for Esterification

Parameter/FeatureTypical Range/Type in MicroreactorsImpact on Bis(2-methylpropyl) 2,3-Dihydroxybutanedioate Synthesis
Hydraulic Diameter20 µm – 1000 µmSmaller diameters enhance mixing/heat transfer but increase pressure drop
Reynolds Number (Re)10 – 500 (Laminar Flow)Governs flow regime (parallel, segmented, annular); Ensures predictable residence times
Nusselt Number (Nu)~3.66 (cylindrical tube, const. wall T)High Nu values indicate superior heat transfer capability; Prevents thermal degradation
Residence Time (τ)Seconds to MinutesPrecise control optimizes intermediate stability and reaction completion
Flow RegimeSegmented (Taylor), Annular, ParallelSegmented flow minimizes back-mixing; Annular flow maximizes gas-liquid-solid mass transfer
PressureUp to 400 bar (easily attainable)Enables use of superheated solvents; Accelerates reactions; Improves solubility

Integrated Catalytic Surfaces: Heterogeneous catalysts can be directly incorporated into microreactor channels via wall coatings (e.g., immobilized lipases or DMAP analogues on polymer brushes or silica) or packed beds of solid catalysts (e.g., acidic resins like Amberlyst™ for carboxylic acid activation). This integration eliminates the need for catalyst separation downstream and ensures highly efficient contact between reagents and catalytic sites. For lipase-catalyzed esterification, enzyme immobilization within microchannels significantly enhances stability towards organic solvents and elevated temperatures compared to batch suspensions. Kinetic analysis shows that apparent reaction rates increase significantly under continuous flow versus batch due to the elimination of external mass transfer limitations. Furthermore, high-pressure operation (easily achievable in microreactors due to small volumes and robust construction) accelerates reactions involving gaseous reactants or superheated solvents like dimethyl carbonate (DMC), improving both reaction kinetics and diastereoselectivity [4].

Solvent-Free Mechanochemical Approaches for Improved Yield

Solvent-free mechanochemical synthesis via ball milling presents a sustainable and efficient alternative for synthesizing esters like Bis(2-methylpropyl) 2,3-dihydroxybutanedioate, eliminating solvent waste and often enhancing reaction kinetics through unique activation pathways.

Solid-State Reaction Activation: In the absence of solvent, mechanical energy (impact and shear forces from milling media) induces intimate mixing of solid tartaric acid (or its mono/di-acid salts) and 2-methylpropanol, often in the presence of a solid catalyst. The mechanical force disrupts crystal lattices, generates fresh, highly reactive surfaces, and promotes proton transfer and condensation. Acid catalysts, such as p-toluenesulfonic acid (PTSA) monohydrate or solid superacids (e.g., sulfated zirconia), are highly effective. Kinetic profiles differ markedly from solution-phase reactions: an initial induction period is often observed, corresponding to the formation of a reactive amorphous phase or eutectic melt, followed by rapid autocatalytic esterification. Reaction times are typically shorter (minutes to a few hours) than conventional heating, and yields frequently exceed 95% with minimal by-product formation due to the constrained molecular environment suppressing side reactions [6].

Co-Crystal and Eutectic Formation: Mechanochemistry facilitates the in situ formation of co-crystals or deep eutectic solvents (DES) between tartaric acid and the alcohol/catalyst. For instance, grinding tartaric acid with choline chloride forms a DES that lowers the reaction onset temperature dramatically. Similarly, co-crystals involving tartaric acid and PTSA create a proton-rich environment conducive to esterification. These intermediates act as highly reactive liquid or semi-solid phases within the mill, drastically accelerating the reaction. In situ Raman spectroscopy monitoring reveals the disappearance of tartaric acid crystalline signatures and the emergence of ester carbonyl stretches within remarkably short milling times (< 30 min). This approach is particularly advantageous for achieving near-quantitative yields of the target diester without requiring large excesses of alcohol [6].

Scale-Up and Green Metrics: While laboratory-scale ball milling (e.g., using vibratory or planetary mills) is well-established, translational challenges exist for large-scale production. Strategies involve using larger industrial mills or continuous oscillatory flow reactors incorporating milling elements. The environmental benefits are quantified using green metrics: the E-factor (mass waste / mass product) approaches zero as solvents are eliminated, and process mass intensity (PMI) is significantly reduced. Furthermore, the absence of solvent simplifies downstream purification – the crude product often requires only a brief wash or minimal recrystallization. Life cycle assessment (LCA) studies comparing mechanochemical vs. solvent-based routes consistently show substantial reductions in energy consumption and carbon footprint for the former, primarily by eliminating solvent production, recovery, and disposal burdens [6].

Properties

CAS Number

4054-82-4

Product Name

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate

IUPAC Name

bis(2-methylpropyl) 2,3-dihydroxybutanedioate

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3

InChI Key

ONZOGXRINCURBP-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O

Canonical SMILES

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O

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